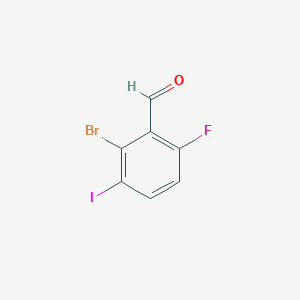

2-Bromo-6-fluoro-3-iodobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-6-fluoro-3-iodobenzaldehyde is a chemical compound with the CAS Number: 1799949-67-9 . It has a molecular weight of 328.91 . The IUPAC name for this compound is 2-bromo-3-fluoro-6-iodobenzaldehyde . It is a solid substance .

Molecular Structure Analysis

The InChI code for 2-Bromo-6-fluoro-3-iodobenzaldehyde is 1S/C7H3BrFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H . This indicates that the molecule consists of a benzene ring with bromo, fluoro, and iodo substituents at positions 2, 6, and 3 respectively, and an aldehyde group at position 1.Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-3-iodobenzaldehyde is a solid substance . It has a molecular weight of 328.91 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Synthesis

Facile Synthesis of 1-Aryl-1H-Indazoles

A study demonstrated that 2-bromobenzaldehydes react with arylhydrazines to afford 1-aryl-1H-indazoles in good yields, utilizing palladium catalysis and phosphorus chelating ligands. This method provides an efficient route to synthesize indazole derivatives, which are valuable in medicinal chemistry (Cho et al., 2004).

Crystal Structure and Vibrational Spectra

Structural and Vibrational Analysis

Research on 2-fluoro-4-bromobenzaldehyde focused on its molecular structure using X-ray diffraction and vibrational spectroscopy, complemented by DFT simulations. The study explored intermolecular hydrogen bonding and provided insight into the structural effects of halogen substitution (Tursun et al., 2015).

Catalytic Applications and Synthesis

Catalytic Precursors for Heck and Suzuki Reactions

A study discussed the synthesis of thermomorphic fluorous imine and thioether palladacycles from p-iodobenzaldehyde, which serve as precursors for highly active catalysts in Heck and Suzuki reactions. This research highlights the potential of using palladium nanoparticle pathways for catalysis (Rocaboy & Gladysz, 2003).

Advanced Material Synthesis

Incorporation into Chelating Ligands

The Friedländer synthesis approach was used to incorporate bromoquinoline into novel chelating ligands, showcasing the versatility of bromo-substituted benzaldehydes in synthesizing complex organic molecules with potential applications in material science and coordination chemistry (Hu et al., 2003).

Optical Properties

Effect on Optical Properties

Research into bromine substitution on benzaldehydes, such as 2,3-dimethoxybenzaldehyde and its bromo derivatives, explored their structure, reactivity, and linear and nonlinear optical properties. This study provides valuable insights into the design of materials with desirable optical features (Aguiar et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-6-fluorobenzaldehyde, indicates that it is classified as a Category 4 Acute Toxin (oral), Category 2 Skin Irritant, Category 2 Eye Irritant, and Category 3 Specific Target Organ Toxicant (single exposure, respiratory system) . It is advised to wear protective gloves, clothing, and eye/face protection when handling the compound . If inhaled, it is recommended to remove the person to fresh air and keep them comfortable for breathing .

Eigenschaften

IUPAC Name |

2-bromo-6-fluoro-3-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCHIQHHEOOZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-3-iodobenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2959476.png)

![Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2959477.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2959480.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2959481.png)

![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2959484.png)